molecular formula C14H15N5O2S2 B6432293 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549013-67-2

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6432293
CAS No.: 2549013-67-2
M. Wt: 349.4 g/mol
InChI Key: PTQBEPUFVVMJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C14H15N5O2S2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.06671709 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-10-15-14(22-16-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)23(20,21)17-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBEPUFVVMJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it’s possible that this compound interferes with essential biochemical pathways in microbial cells, leading to their death

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds suggest a range of possible behaviors, but specific data for this compound is needed for a definitive understanding of its pharmacokinetics.

Result of Action

Given the antimicrobial activity of similar compounds, it’s likely that this compound leads to the death of microbial cells

Biological Activity

The compound 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiadiazole moiety, which is known for its pharmacological potential. The following sections will explore the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.

Structure and Properties

The molecular formula of the compound is C12H14N6OSC_{12}H_{14}N_{6}OS with a molecular weight of 290.35 g/mol. Its structure includes a benzothiazole ring fused with a thiadiazole derivative, which enhances its biological activity due to the unique electronic properties imparted by the sulfur atom.

PropertyValue
Molecular FormulaC₁₂H₁₄N₆OS
Molecular Weight290.35 g/mol
CAS Number1448057-99-5

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives are well-documented for their antimicrobial properties . Studies have shown that compounds containing this scaffold exhibit significant activity against various bacterial strains. For instance, derivatives have been synthesized that demonstrate potent effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus16 µg/mL
Thiadiazole Derivative BEscherichia coli32 µg/mL
Thiadiazole Derivative CPseudomonas aeruginosa8 µg/mL

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiazole derivatives containing thiadiazole rings. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, one study reported an IC50 value of 0.17 µM against VEGFR-2, indicating strong inhibitory action on cancer cell proliferation.

Table 2: Anticancer Activity against Various Targets

CompoundTargetIC50 (µM)
Benzothiazole-Thiadiazole HybridVEGFR-20.17
Benzothiazole-Thiadiazole HybridFGFR-10.19
Benzothiazole-Thiadiazole HybridPDGFR-β0.08

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that these compounds can significantly reduce inflammation in animal models.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiadiazole derivatives and evaluating their biological activities revealed that modifications on the thiadiazole ring significantly enhanced their antimicrobial and anti-inflammatory properties. The study concluded that structural variations could lead to improved therapeutic agents with reduced toxicity.

Case Study 2: Dual Inhibitory Activity

Another investigation aimed at developing dual inhibitors targeting both BRAF and VEGFR-2 demonstrated that certain benzothiazoles combined with thiadiazoles exhibited enhanced efficacy in inhibiting tumor growth in vitro and in vivo models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.